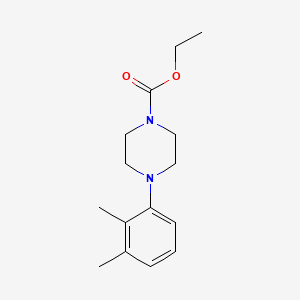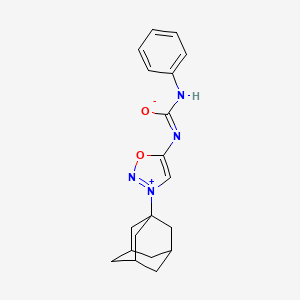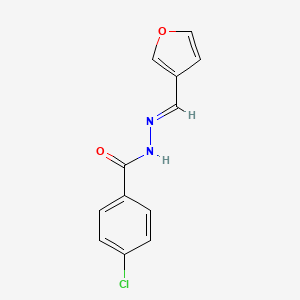
4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol, also known as Ro 40-5967, is a chemical compound that belongs to the class of phenols and isoquinolines. This compound has been the subject of extensive research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 is not fully understood. However, it has been proposed that 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 acts as a positive allosteric modulator of the GABAA receptor. This results in an increase in the activity of the receptor, leading to the observed neuroprotective and anticonvulsant effects.
Biochemical and Physiological Effects:
4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that plays a key role in the regulation of neuronal activity. 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has also been shown to reduce the levels of glutamate, which is a neurotransmitter that can be toxic to neurons in high concentrations. Additionally, 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 in lab experiments is its potency. 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has been shown to have a high affinity for the GABAA receptor, which means that it can produce a significant effect at low concentrations. Additionally, 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has a long half-life, which allows for sustained effects over a longer period of time. However, one limitation of using 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 is its potential for off-target effects. Due to its high affinity for the GABAA receptor, 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 may also interact with other receptors in the brain, leading to unintended effects.
Zukünftige Richtungen
There are a number of future directions for research on 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 may have potential applications in pain management. Further research is needed to fully understand the mechanism of action of 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 and to identify any potential side effects or limitations. Finally, the development of more potent and selective compounds based on 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 may lead to the discovery of new therapeutic agents for a range of neurological disorders.
Synthesemethoden
The synthesis method of 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 involves the reaction of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with 3,4-dihydro-2(1H)-isoquinolinemethanol in the presence of a reducing agent. The reaction yields 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 as a white solid with a melting point of 222-224°C.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has also been found to have anticonvulsant properties and is being investigated as a potential treatment for epilepsy. Additionally, 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has been shown to have analgesic effects and is being studied for its potential use in pain management.
Eigenschaften
IUPAC Name |
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-21-16-9-15(18)8-14(17(16)20)11-19-7-6-12-4-2-3-5-13(12)10-19/h2-5,8-9,20H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTXHQWIVLIAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCC3=CC=CC=C3C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)
![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)

![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)


![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)

![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)


![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)